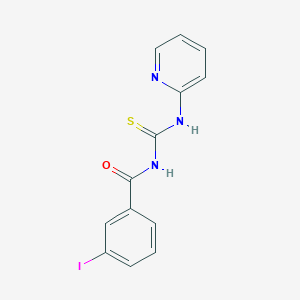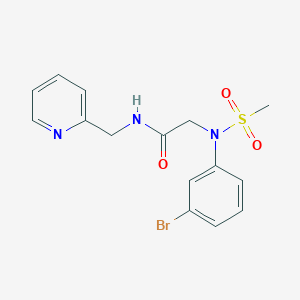
3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide
概要
説明
3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C₁₃H₁₀IN₃OS. It is a derivative of benzamide, featuring an iodine atom at the third position of the benzene ring and a pyridin-2-ylcarbamothioyl group attached to the nitrogen atom of the benzamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the following steps:
Iodination of Benzamide: The starting material, benzamide, is iodinated at the third position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Formation of Pyridin-2-ylcarbamothioyl Group: The iodinated benzamide is then reacted with pyridin-2-yl isothiocyanate under basic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the benzene ring or the pyridine moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-(pyridin-2-ylcarbamothioyl)benzamide, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
科学的研究の応用
3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of 3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylcarbamothioyl group can form hydrogen bonds and other interactions with the active sites of these targets, potentially inhibiting their activity. The iodine atom may also play a role in modulating the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- 2-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide
- 3-bromo-N-(pyridin-2-ylcarbamothioyl)benzamide
- 3-chloro-N-(pyridin-2-ylcarbamothioyl)benzamide
Uniqueness
3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s binding affinity and specificity compared to its bromine or chlorine analogs .
特性
IUPAC Name |
3-iodo-N-(pyridin-2-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10IN3OS/c14-10-5-3-4-9(8-10)12(18)17-13(19)16-11-6-1-2-7-15-11/h1-8H,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJJPKGEIQMPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3707469.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(4-methylbenzyl)-N~2~-phenylglycinamide](/img/structure/B3707471.png)
![4-fluoro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3707479.png)
![2-[2-chloro-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B3707493.png)
![N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3707494.png)
![N-[4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B3707499.png)
![4-chloro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide](/img/structure/B3707513.png)
![methyl 2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3707519.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B3707535.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B3707539.png)
![3-bromo-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B3707544.png)
![2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B3707556.png)
![N-(4-chloro-2-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3707571.png)
